N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-25(24(19-9-3-1-4-10-19)20-11-5-2-6-12-20)26-15-7-8-16-28-21-13-14-22-23(17-21)30-18-29-22/h1-6,9-14,17,24H,15-16,18H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGTYBMAKGOFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide typically involves multiple steps. One common method includes the reaction of benzo[d][1,3]dioxole with but-2-yne-1-ol to form an intermediate, which is then reacted with diphenylacetyl chloride under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and alkyl halides in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Lipophilicity and Steric Effects: The 2,2-diphenyl group in the target compound enhances lipophilicity compared to analogs with single aromatic (e.g., 4-fluorophenyl in ) or heterocyclic substituents (e.g., indolyl in ). This may improve membrane permeability but reduce aqueous solubility.
The thioether group in introduces sulfur, which may influence redox properties or metal coordination.
Heterocyclic Modifications :
- The indolyl group () adds aromatic π-system interactions, which could enhance binding to hydrophobic pockets in biological targets.
- The oxazolone ring () introduces a polar heterocycle, likely improving solubility but reducing passive diffusion.
Molecular Weight and Drug-Likeness :
- Analogs with simpler substituents (e.g., ) have lower molecular weights (~340–350 g/mol), aligning with "drug-like" criteria (MW < 500). The target compound (~437 g/mol) may face challenges in bioavailability.
Research Findings and Implications
- Synthetic Feasibility : The analogs in [[13]–[18]] were synthesized with moderate-to-high yields (55–82%), suggesting feasible routes for the target compound. Piperazine-based analogs (e.g., [[1]–[3]]) demonstrate alternative scaffolds but lack the but-2-yn-1-yl linker.
- Fluorinated analogs () may mimic bioactive molecules like fluoxetine.
- Thermal Properties : Most analogs in the evidence are HCl salts with melting points ranging from 164–203°C (e.g., [[1]–[3]]), indicating crystalline stability.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on various studies.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl chain and a diphenylacetamide structure. This unique arrangement contributes to its flexibility and reactivity in biological systems. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the benzo[d][1,3]dioxole : This can be achieved through the reaction of catechol with formaldehyde.
- Introduction of the but-2-yn-1-yl linker : This step often involves coupling reactions that provide the necessary connectivity.
- Amidation to form the diphenylacetamide : This final step typically uses an appropriate amine and an acid chloride or anhydride.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- A study on similar compounds showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.54 µM to 4.52 µM for HepG2 and HCT116 cells, respectively . These values suggest that the compound may exhibit comparable efficacy to established anticancer agents like doxorubicin.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : The compound may interact with enzymes involved in cell proliferation and apoptosis pathways.
- Cell Cycle Modulation : Studies indicate that derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis .
- Mitochondrial Pathway Activation : The compound may influence mitochondrial proteins such as Bax and Bcl-2, promoting apoptotic processes .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | Topoisomerase inhibition |
| Doxorubicin | HCT116 | 8.29 | Topoisomerase inhibition |
| N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne)-2-(benzo[d]isoxazol-3-yl)acetamide | HepG2 | 2.38 | EGFR inhibition |
| N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne)-2-(benzo[d]isoxazol-3-ylyl)acetamide | MCF7 | 4.52 | Apoptosis induction |
This table summarizes the anticancer activity of various compounds related to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne)-based structures.
In Vitro Studies
In vitro studies have demonstrated that these compounds can effectively inhibit cancer cell growth without significant cytotoxicity towards normal cells (IC50 > 150 µM) . Such selectivity is crucial for developing safer therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
